Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been found to have a variety of biological and clinical applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecular structure of this compound is based on a thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted with various functional groups, including a carboxamido group attached to a tetrahydronaphthalene ring and a carboxylate group attached to an ethyl group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 2-aminothiophenes can be converted into desaminated aminothiophenes through diazotization and desamination reactions . The resulting compounds can then be used as precursors for other thiophene derivatives with an annelated pyridinone cycle .Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate derivatives have been synthesized and examined for their biological activities. For instance, novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, showing antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).
Anticancer Properties
- Certain derivatives exhibit significant anticancer properties. For example, derivatives 8 and 10 displayed promising potency against liver cancer cells (HepG-2), showcasing their potential as therapeutic agents in cancer treatment (Hamdy et al., 2013).
Antimicrobial and Antioxidant Activities
- These compounds have also been evaluated for antimicrobial and antioxidant activities. For example, some synthesized lignan conjugates showed excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).
Anti-rheumatic Potential
- Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes showed significant antioxidant, analgesic, and anti-rheumatic effects, indicating their potential use in treating rheumatic diseases (Sherif & Hosny, 2014).
Crystal and Molecular Structure Analysis
- Investigations into the crystal and molecular structure of related compounds have been conducted to understand their molecular geometry, hydrogen bonding, and weak interactions, which are crucial for their bioactivity (Dey et al., 2012).
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, there is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be influenced .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate are not fully understood due to the limited information available. Thiophene derivatives, which this compound is a part of, have been shown to interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are not well-documented. Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives have been shown to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Thiophene derivatives have been shown to interact with various enzymes and cofactors .
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h7-11H,2-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRUOTUZBKLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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